4-(Butan-2-ylcarbamoyl)phenyl acetate

Description

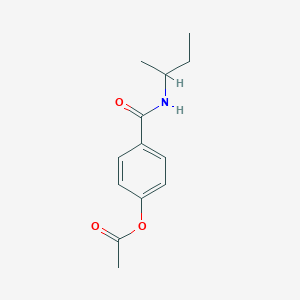

4-(Butan-2-ylcarbamoyl)phenyl acetate is an ester derivative featuring a phenyl core substituted with an acetoxy group and a butan-2-ylcarbamoyl moiety. Such compounds are often explored for their bioactivity, particularly in pharmaceutical and synthetic chemistry applications.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

[4-(butan-2-ylcarbamoyl)phenyl] acetate |

InChI |

InChI=1S/C13H17NO3/c1-4-9(2)14-13(16)11-5-7-12(8-6-11)17-10(3)15/h5-9H,4H2,1-3H3,(H,14,16) |

InChI Key |

IRDDCELIOYOJJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of 4-aminophenyl acetate with sec-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl acetate oxides, while reduction may produce phenyl acetate alcohols. Substitution reactions can lead to a variety of substituted phenyl acetates.

Scientific Research Applications

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The sec-butylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The phenyl acetate moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key analogs and their distinguishing features:

Key Comparative Insights

Functional Group Impact on Reactivity and Bioactivity: Carbamoyl vs. Chlorosulfonyl: The butan-2-ylcarbamoyl group in 4-(Butan-2-ylcarbamoyl)phenyl acetate may engage in hydrogen bonding, enhancing interactions with biological targets. In contrast, the chlorosulfonyl group in [4-(Chlorosulfonyl)phenyl]methyl acetate offers electrophilic reactivity, favoring nucleophilic substitution reactions in material science applications. Hydroxypropenyl vs.

Biological Activity: Methyl acetate derivatives with phenolic substituents (e.g., compound 4 in ) exhibit anti-tumor activity, suggesting that this compound could similarly inhibit cancer cell proliferation if the carbamoyl group enhances target binding .

Industrial and Synthetic Utility :

- The chlorosulfonyl derivative is prioritized in polymer development due to its reactive site, whereas carbamoyl-substituted analogs (e.g., 4-Butyramidophenyl acetate ) may be more suited for drug delivery systems owing to their stability and hydrogen-bonding capacity.

Critical Considerations and Limitations

- Naming Ambiguities : "4-Butyramidophenyl acetate" may represent a naming variant of this compound, but confirmation requires analytical data (e.g., NMR) to resolve structural discrepancies.

- Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence; inferences rely on structurally related compounds. Further studies are needed to validate its bioactivity and synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.